molecular formula C17H19N5O3 B2354244 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1798034-70-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No. B2354244
CAS RN: 1798034-70-4
M. Wt: 341.371
InChI Key: OOCILBLEBOXYDF-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. BPU is a kinase inhibitor that targets multiple signaling pathways involved in cancer cell growth and proliferation.

Mechanism Of Action

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a kinase inhibitor that targets multiple signaling pathways involved in cancer cell growth and proliferation. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea inhibits the activity of several kinases, including AKT, ERK, and JNK. By inhibiting these kinases, 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea disrupts the signaling pathways that are essential for cancer cell survival and proliferation. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has been shown to have significant biochemical and physiological effects on cancer cells. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea inhibits the growth and proliferation of cancer cells and induces apoptosis. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea also reduces the expression of several proteins involved in cancer cell survival and proliferation, including Bcl-2, cyclin D1, and survivin. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells.

Advantages And Limitations For Lab Experiments

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has several advantages for lab experiments. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic compound that can be easily synthesized in the lab. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has been extensively studied for its potential applications in cancer treatment, and there is a significant amount of literature available on its mechanism of action and effects on cancer cells. However, 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea also has some limitations for lab experiments. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has low solubility in water, which can make it difficult to administer to cells in culture. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can also be toxic to normal cells at high concentrations, which can limit its use in animal studies.

Future Directions

There are several future directions for research on 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea. One direction is to investigate the potential applications of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop more potent and selective analogs of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea that can target specific signaling pathways involved in cancer cell growth and proliferation. Additionally, more studies are needed to investigate the toxicity and pharmacokinetics of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea in animal models. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea in cancer patients.

Synthesis Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves the reaction of 1-(benzo[d][1,3]dioxol-5-yl)urea with 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction to form 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea. The purity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can be improved using column chromatography.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has been extensively studied for its potential applications in cancer treatment. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea's ability to target multiple signaling pathways involved in cancer cell growth and proliferation makes it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-17(21-12-3-4-14-15(9-12)25-11-24-14)19-10-13-5-6-18-16(20-13)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10-11H2,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCILBLEBOXYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

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